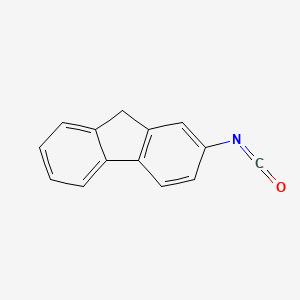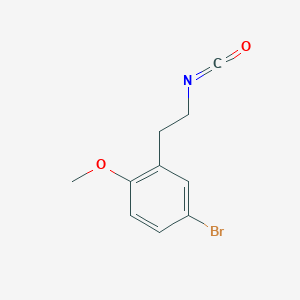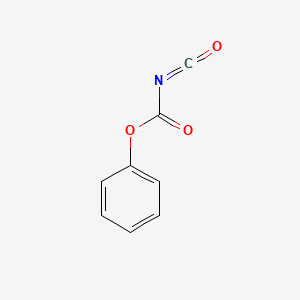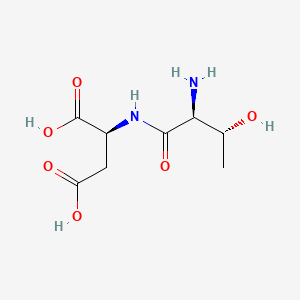
Thr-Asp
Vue d'ensemble
Description
Thr-Asp is a synthetic peptide composed of the amino acids threonine and aspartic acid. It has recently been studied for its potential therapeutic, medical, and research applications.
Applications De Recherche Scientifique
Protein Conformation Studies
Thr-Asp (Threonine-Aspartic Acid) sequences play a significant role in protein conformation. A study by Howard et al. (1975) using proton nuclear magnetic resonance and circular dichroism spectroscopy investigated the conformations of tetrapeptides including Asp-Lys-Thr-Gly. They found that bend conformations may exist in these peptides, suggesting a tendency toward bend formation in short peptides with energetically favorable composition and amino acid sequence (Howard et al., 1975).
Copper-Binding Properties in Albumin
The Asp-Thr sequence is crucial in the copper-binding properties of proteins. Peters and Blumenstock (1967) identified a 24-residue peptide from bovine serum albumin, which binds copper(II) ions at its terminal α-amino group. This peptide has the same terminal sequence (Asp-Thr) as bovine serum albumin, indicating the significance of this sequence in copper-binding (Peters & Blumenstock, 1967).
Interaction with Hydrogen Bonds in Bacteriorhodopsin
In bacteriorhodopsin, the roles of Thr-46 and Thr-89, which potentially include Asp interactions, were explored. Rothschild et al. (1992) used site-directed mutants to investigate the photocycle of bacteriorhodopsin. They found that Thr-89 participates in a hydrogen-bonding network extending to Asp-212, indicating a critical role in bacteriorhodopsin’s structure and function (Rothschild et al., 1992).
Seed Metabolism in Plants
The metabolism of aspartate-family amino acids, including Thr and Asp, is significant in plant seeds. Wang et al. (2018) highlighted the Asp-family pathway leading to key essential amino acids like Lys, Met, Thr, and Ile in seeds. Understanding the seed metabolism, particularly concerning the accumulation of aspartate-derived amino acids, is crucial for sustainable agriculture (Wang et al., 2018).
Antifreeze Proteins in Winter Flounder
Cheng and Merz (1997) conducted a study on the winter flounder antifreeze protein (AFP) and its mutants. They found that the Asp, Asn, and Thr residues in AFP are important for ice binding. This study provides insights into the ice-binding pattern of AFPs and the crucial role of Asp and Thr residues in this process (Cheng & Merz, 1997).
Mécanisme D'action
Target of Action
Thr-Asp, also known as H-THR-ASP-OH, is a dipeptide composed of the amino acids threonine (Thr) and aspartic acid (Asp). The primary targets of this compound are likely to be proteins or enzymes that interact with these amino acids. For instance, aspartic proteases, a family of protease enzymes, have been identified as potential targets . These enzymes play crucial roles in many biological processes, including stress resistance, protein processing and degradation, senescence, and programmed cell death .
Mode of Action
This could lead to changes in the biochemical processes these enzymes are involved in, such as protein degradation .
Biochemical Pathways
This compound is part of the aspartate-family pathway, which leads to the production of four key essential amino acids: lysine (Lys), methionine (Met), threonine (Thr), and isoleucine (Ile) . This pathway is involved in various biological processes, including the synthesis of proteins and other metabolites . Changes in the levels of this compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its metabolism likely involves proteolytic enzymes, and it’s probably excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential targets and involvement in various biochemical pathways. For instance, if this compound influences the activity of aspartic proteases, it could affect processes such as protein degradation, stress resistance, and cell death .
Analyse Biochimique
Biochemical Properties
Threonine-Aspartic acid is involved in several biochemical reactions, primarily due to the individual properties of threonine and aspartic acid. Threonine is an essential amino acid that participates in protein synthesis and serves as a precursor for other biomolecules. Aspartic acid is a non-essential amino acid that plays a role in the citric acid cycle and serves as a precursor for several other amino acids, including lysine, methionine, and isoleucine .
Threonine-Aspartic acid interacts with various enzymes and proteins. For instance, threonine dehydratase catalyzes the deamination of threonine, leading to the production of alpha-ketobutyrate and ammonia. Aspartic acid interacts with aspartate aminotransferase, which catalyzes the transfer of an amino group from aspartic acid to alpha-ketoglutarate, forming oxaloacetate and glutamate . These interactions highlight the importance of Thr-Asp in amino acid metabolism and energy production.
Cellular Effects
Threonine-Aspartic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound plays a role in the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway, which is crucial for cell growth, proliferation, and survival. By modulating the activity of mTOR, this compound can impact protein synthesis, autophagy, and cellular metabolism .
Additionally, this compound affects gene expression by serving as a substrate for post-translational modifications, such as phosphorylation and glycosylation. These modifications can alter the activity and stability of proteins, thereby influencing cellular functions. Furthermore, this compound contributes to the synthesis of neurotransmitters, such as glutamate and aspartate, which play essential roles in neuronal signaling and brain function .
Molecular Mechanism
The molecular mechanism of Threonine-Aspartic acid involves several key interactions with biomolecules. Threonine is phosphorylated by threonine kinases, leading to the formation of phosphothreonine, which can act as a signaling molecule in various pathways. Aspartic acid can be converted to asparagine through the action of asparagine synthetase, which is involved in protein synthesis and nitrogen metabolism .
Threonine-Aspartic acid also exerts its effects through enzyme inhibition and activation. For example, threonine can inhibit the activity of threonine dehydratase, thereby regulating the levels of threonine and its metabolites. Aspartic acid can activate aspartate aminotransferase, promoting the conversion of aspartic acid to oxaloacetate and glutamate . These interactions underscore the complex regulatory roles of this compound in cellular metabolism and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Threonine-Aspartic acid can vary over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis, leading to the release of threonine and aspartic acid. Long-term studies have shown that this compound can influence cellular functions, such as protein synthesis and metabolic flux, over extended periods .
In vitro studies have demonstrated that this compound can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress in cells. In vivo studies have shown that this compound can improve the growth and development of plants under stress conditions, such as salt stress . These findings highlight the potential long-term benefits of this compound in various biological systems.
Dosage Effects in Animal Models
The effects of Threonine-Aspartic acid can vary with different dosages in animal models. Low doses of this compound have been shown to enhance protein synthesis and improve metabolic functions without causing adverse effects. High doses of this compound can lead to toxicity and adverse effects, such as oxidative stress and metabolic imbalances .
Threshold effects have been observed in studies where moderate doses of this compound resulted in optimal cellular functions, while both low and high doses led to suboptimal outcomes. These findings suggest that the dosage of this compound must be carefully regulated to achieve the desired effects in animal models .
Metabolic Pathways
Threonine-Aspartic acid is involved in several metabolic pathways, including the citric acid cycle and amino acid metabolism. Threonine is converted to alpha-ketobutyrate through the action of threonine dehydratase, which can then enter the citric acid cycle. Aspartic acid is converted to oxaloacetate through the action of aspartate aminotransferase, which also participates in the citric acid cycle .
This compound interacts with various enzymes and cofactors, such as pyridoxal phosphate, which is required for the activity of aminotransferases. These interactions highlight the role of this compound in maintaining metabolic flux and regulating the levels of key metabolites in cells .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c1-3(11)6(9)7(14)10-4(8(15)16)2-5(12)13/h3-4,6,11H,2,9H2,1H3,(H,10,14)(H,12,13)(H,15,16)/t3-,4+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJRKAVLALBQB-IWGUZYHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
108320-97-4 | |
| Record name | L-Threonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108320-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threonylaspartic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029057 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the "Thr-Asp" sequence act as a recognition site for enzymes?
A1: Yes, research suggests that the "this compound" sequence can be a target for specific enzymes. For instance, thrombin, an enzyme involved in blood clotting, can cleave peptides at the "Arg-Ser" bond. One study utilized a peptide sequence containing "Leu-Arg-Ser-Lys-Ser-Arg-Ser-Phe-Gln-Val-Ser-Asp-Glu-Gln-Tyr-Pro-Asp-Ala-Thr-Asp-Glu," where thrombin cleaved between Arg168 and Ser169 [].
Q2: How does the presence of "this compound" within a peptide influence its interaction with integrins?
A2: The "Leu-Asp-Thr" (LDT) sequence, found within the larger "this compound" motif, plays a crucial role in the binding of α4β7 integrin to its ligand, mucosal addressin cell adhesion molecule-1 (MAdCAM-1). This interaction is critical for the development of mucosal immune responses and is implicated in conditions like inflammatory bowel disease. Cyclic hexapeptides designed around the LDT sequence demonstrated potent and selective antagonism of α4β7 integrin, highlighting the importance of this sequence for integrin binding [].
Q3: Does the "this compound" sequence play a role in the function of the protein Gasdermin D (GSDMD)?
A3: Yes, the "Phe-Leu-Thr-Asp" (FLTD) sequence within GSDMD is recognized and cleaved by inflammatory caspases, key enzymes in the inflammatory response. This cleavage is crucial for GSDMD's role in pyroptosis, a form of programmed cell death. The study highlights the importance of the FLTD sequence for GSDMD activation and its potential as a target for modulating inflammatory responses [].
Q4: What is the molecular formula and weight of the "this compound" dipeptide?
A4: The molecular formula of "this compound" is C8H14N2O6. Its molecular weight is 234.20 g/mol.
Q5: What spectroscopic techniques have been used to characterize peptides containing "this compound"?
A5: Various spectroscopic techniques have been employed, including: * Nuclear Magnetic Resonance (NMR): Used to determine the three-dimensional structure and dynamics of peptides in solution. One study used 1H-NMR to analyze the conformation of cyclic pentapeptides containing "this compound" and observed the influence of D-amino acid substitutions on β-turn formation [, ]. * Circular Dichroism (CD) Spectroscopy: Provides insights into the secondary structure of peptides. This technique was used to study the impact of glycosylation on the conformation of peptides derived from rat epididymal cysteine-rich secretory protein-1 (Crisp-1) containing the "this compound" sequence []. * UV-Vis Spectroscopy: Useful for studying metal ion binding to peptides. This technique was utilized to investigate the interaction of copper(II) and zinc(II) with the tetrapeptide Gly-His-Thr-Asp-amide (GHTD-am) [].
Q6: Are there studies on the stability of "this compound"-containing peptides under different conditions?
A6: While specific stability studies on the dipeptide itself are limited within the provided research, one study observed that DBI, a neuropeptide containing the "this compound" sequence, undergoes rapid degradation in rat brain tissue post-mortem unless immediately fixed by microwave irradiation. This emphasizes the potential lability of such peptides and the need for appropriate handling and storage [].
Q7: Does the "this compound" sequence itself exhibit catalytic activity?
A7: The "this compound" dipeptide sequence itself is not known to have inherent catalytic activity. Its presence within a larger protein or peptide may contribute to substrate binding or influence the overall conformation of the molecule, impacting the catalytic properties of the entire entity. For example, within the active site of enzymes, the spatial arrangement of amino acid residues, including "Thr" and "Asp," determines substrate specificity and catalytic efficiency.
Q8: Have computational methods been applied to study peptides containing "this compound"?
A8: Yes, computational methods have been used to study these peptides. * Molecular modeling was employed to understand how the Hyp01 peptide, identified through phage display, interacts with poly(phenylene vinylene) (PPV) surfaces. The model showed that the peptide's two Trp residues, properly positioned by a polyproline type II (P(II)) helical conformation, allow for specific binding to hyperbranched PPV [].
Q9: How do modifications to the amino acid sequence around "this compound" affect biological activity?
A9: Modifications within or around the "this compound" motif can significantly impact biological activity: * D-amino acid substitutions: Replacing L-amino acids with their D-isomers within cyclic pentapeptides containing "this compound" influences their ability to form β-turns, which are crucial for biological activity. For example, substituting L-Asp with D-Asp in cyclic pentapeptides inhibited β-turn formation at lower pH [, ]. * N-terminal modifications: In the study involving Crisp-1, a protein crucial for fertilization, researchers synthesized glycopeptide fragments containing the N-terminal sequence "Glp-Asp-Thr-Thr-Asp." Adding an α-O-linked TN antigen to either Thr3 or Thr4 did not significantly alter the peptide's conformation, as observed through CD spectroscopy. This finding suggests that glycosylation at those positions might not disrupt the peptide's biological activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



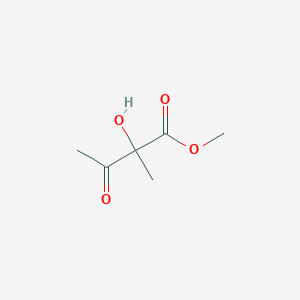


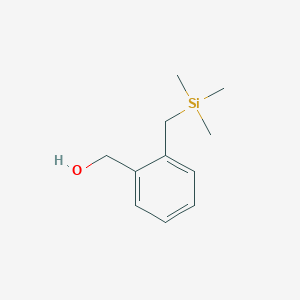
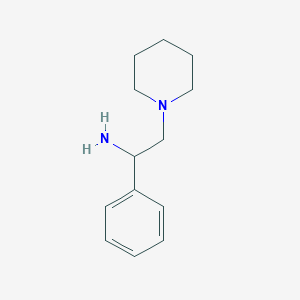

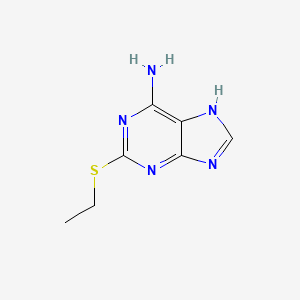
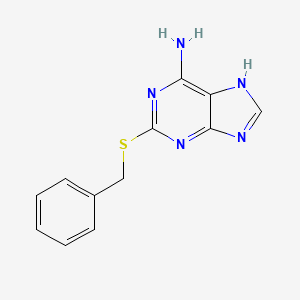
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)

